

Monomethylsulochrin: A Technical Guide for Researchers

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An In-depth Analysis of the Fungal Metabolite Monomethylsulochrin for Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Monomethylsulochrin**, a benzophenone natural product. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical structure, quantitative data, experimental protocols, and potential biological activities.

Chemical Structure and Properties

Monomethylsulochrin is a benzophenone derivative with the chemical formula C₁₈H₁₈O₇.[1] Its systematic IUPAC name is methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.[1] This fungal metabolite has been isolated from various species, including Aspergillus fumigatus and Rumex species.[1]

The chemical structure of **Monomethylsulochrin** is characterized by a benzophenone core, which consists of two aryl groups connected to a carbonyl group. This structural motif is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 1: Physicochemical Properties of Monomethylsulochrin



Property	Value	Source
Molecular Formula	C18H18O7	PubChem[1]
Molecular Weight	346.3 g/mol	PubChem[1]
IUPAC Name	methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate	PubChem[1]
InChI	InChI=1S/C18H18O7/c1-9-5- 12(20)16(13(6-9)23- 2)17(21)15-11(18(22)25-4)7- 10(19)8-14(15)24-3/h5-8,19- 20H,1-4H3	PubChem[1]
InChIKey	XJOBKBUGVMLSEJ- UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	CC1=CC(=C(C(=C1)OC)C(=O) C2=C(C=C(C=C2OC)O)C(=O) OC)O	PubChem[1]
XLogP3	3.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	6	PubChem

Biological Activity

Monomethylsulochrin has demonstrated notable antibacterial and antiparasitic activities. This makes it a compound of interest for the development of new therapeutic agents.

Table 2: Reported Biological Activities of Monomethylsulochrin



Activity	Target Organism	Measurement	Value	Source
Antibacterial	Staphylococcus aureus	Minimum Inhibitory Concentration (MIC)	31.25 μg/mL	ChemicalBook
Antileishmanial	Leishmania amazonensis (promastigote)	IC50	18.04 ± 1.11 μM	Frontiers in Cellular and Infection Microbiology[2]
Antileishmanial	Leishmania amazonensis (intracellular amastigote)	IC50	5.09 ± 1.06 μM	Frontiers in Cellular and Infection Microbiology[3]
Cytotoxicity	Peritoneal Macrophages	CC50	91.63 ± 1.28 μM	Frontiers in Cellular and Infection Microbiology[3]

Experimental Protocols Isolation and Purification of Monomethylsulochrin from Aspergillus sp.

This protocol describes the isolation and purification of **Monomethylsulochrin** from a fungal culture.[2]

1. Fungal Cultivation:

- Inoculate sterile rice medium (200 g of rice and 100 ml of water in 1 L Erlenmeyer flasks) with mycelia of Aspergillus sp. from a PDA medium.
- Incubate the flasks at 25°C for 28 days.

2. Extraction:

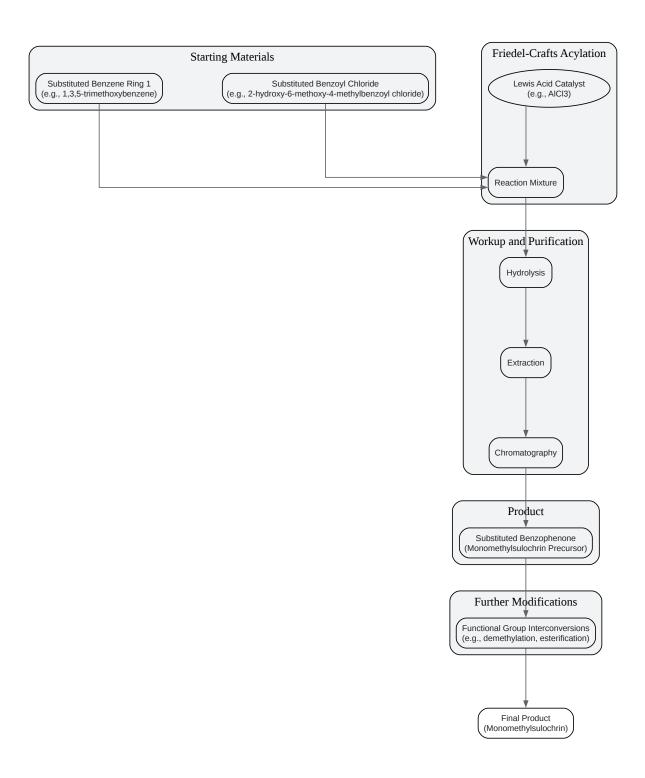


- Macerate the resulting fungal biomass with ethyl acetate.
- Filter the mixture and evaporate the ethyl acetate from the filtrate under reduced pressure to obtain a crude extract.
- 3. Chromatographic Purification:
- Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC).
- Column: Sunfire[™] prep C18 OBD (5 μm, 19 mm × 150 mm).
- Mobile Phase: A gradient of H₂O/MeOH (from 50% to 100% MeOH) over 30 minutes.
- Flow Rate: 13.0 ml/min.
- Detection: Photodiode Array (PDA) detector, scanning from 210–600 nm, with monitoring at 256 nm.
- Collect the fraction corresponding to Monomethylsulochrin.
- 4. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The APCI(+) mass spectrum should show a peak at m/z 347 [M+H]+, and the ¹H and ¹³C NMR spectra should be consistent with the structure of Monomethylsulochrin.[2]

General Synthetic Approach for Benzophenone Analogs

While a specific total synthesis of **Monomethylsulochrin** is not readily available in the literature, a general and adaptable synthetic strategy for substituted benzophenones involves the Friedel-Crafts acylation reaction.[4] This can be followed by further modifications to achieve the desired substitution pattern.





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Caption: Generalized workflow for the synthesis of Monomethylsulochrin.



Protocol for Determining Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

This protocol outlines the broth microdilution method to determine the MIC of **Monomethylsulochrin** against S. aureus.

- 1. Preparation of Bacterial Inoculum:
- Culture S. aureus in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[5]
- 2. Preparation of Monomethylsulochrin Dilutions:
- Prepare a stock solution of Monomethylsulochrin in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
- 3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include positive (bacteria and broth, no compound) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- 4. Determination of MIC:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of Monomethylsulochrin that completely inhibits visible bacterial growth.[6]

Potential Signaling Pathway Interactions

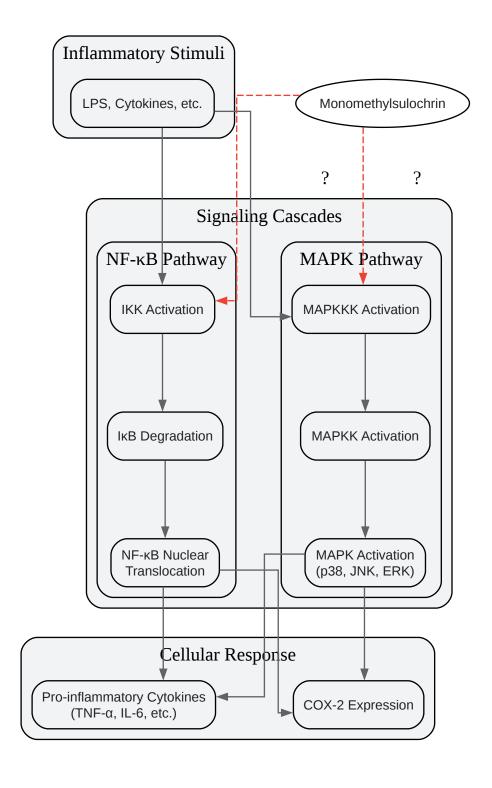


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The anti-inflammatory properties of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-кВ) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for **Monomethylsulochrin**'s interaction with these pathways is currently lacking, its structural similarity to other bioactive benzophenones suggests it may exert its effects through similar mechanisms.





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Caption: Potential inhibitory effects of **Monomethylsulochrin** on inflammatory pathways.

The diagram above illustrates the canonical NF-kB and MAPK signaling pathways, which are often activated by inflammatory stimuli leading to the production of pro-inflammatory mediators.

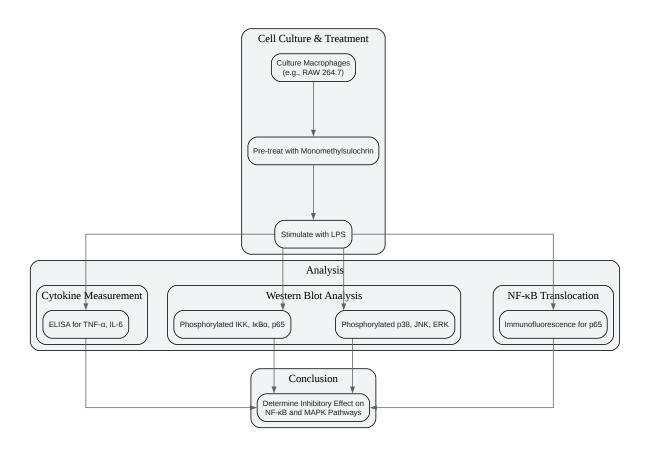


Based on the known anti-inflammatory activities of similar compounds, it is hypothesized that **Monomethylsulochrin** may inhibit these pathways at one or more key steps.

Proposed Experimental Workflow to Investigate Signaling Pathway Modulation

To elucidate the mechanism of action of **Monomethylsulochrin**, the following experimental workflow is proposed:





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